1-(Benzo[b]thiophen-3-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[b]thiophen-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H12ClNS. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom.
Preparation Methods
The synthesis of 1-(Benzo[b]thiophen-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with benzo[b]thiophene, which is commercially available or can be synthesized from benzene and sulfur.
Functionalization: The benzo[b]thiophene is functionalized at the 3-position to introduce an ethan-1-amine group. This can be achieved through a series of reactions, including halogenation, nucleophilic substitution, and reduction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(Benzo[b]thiophen-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: The amine group can undergo substitution reactions with electrophiles, such as acylation with acyl chlorides to form amides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux, ice bath).
Scientific Research Applications
1-(Benzo[b]thiophen-3-yl)ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Research: It serves as a probe for studying the interactions of sulfur-containing heterocycles with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(Benzo[b]thiophen-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors involved in disease pathways. The compound’s sulfur atom can form interactions with metal ions or participate in redox reactions, influencing its biological activity .
Comparison with Similar Compounds
1-(Benzo[b]thiophen-3-yl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(Benzo[b]thiophen-2-yl)ethan-1-amine hydrochloride: This compound has the amine group at the 2-position of the benzo[b]thiophene ring, which may result in different reactivity and biological activity.
1-(Benzo[b]furan-3-yl)ethan-1-amine hydrochloride:
The uniqueness of this compound lies in its sulfur-containing heterocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-benzothiophen-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS.ClH/c1-7(11)9-6-12-10-5-3-2-4-8(9)10;/h2-7H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQPIEGNXUZBDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.